molecular formula C21H23N3O3S B2604680 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 954023-62-2

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No. B2604680
M. Wt: 397.49
InChI Key: GPOTUJRWTWNLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Properties

Research has shown the synthesis and evaluation of acetamide derivatives, including those derived from 2-(1,3-dioxoisoindolin-2-yl), for anticonvulsant properties. Kamiński et al. (2011) discussed the effectiveness of these compounds in the maximal electroshock (MES) screen, highlighting a specific molecule that showed protection against electrically induced seizures in mice at varying doses. This indicates the compound's potential in developing anticonvulsant medications (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Anti-inflammatory Agents

Nikalje, Hirani, and Nawle (2015) synthesized and evaluated a series of novel acetamide derivatives for anti-inflammatory activity, demonstrating promising results in both in vitro and in vivo models. The molecular docking studies provided insights into the binding affinity towards human serum albumin (HSA), suggesting these compounds' potential as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Antidepressant and Analgesic Effects

Another study focused on the synthesis and evaluation of indoline derivatives for anticonvulsant and antidepressant activities. Compounds were tested using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, with some showing significant anticonvulsant activity. Additionally, molecular docking studies were conducted to understand these compounds' interactions with Na+ channels and GABAA receptors, underscoring their potential in treating neurological disorders (Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021).

Miscellaneous Applications

Research also extends into the synthesis of complex acetamide derivatives for various biological activities, including antimicrobial properties. Debnath and Ganguly (2015) synthesized and characterized a series of acetamide derivatives, evaluating their antibacterial and antifungal activities against pathogenic microorganisms, indicating their potential utility in developing new antimicrobial agents (Debnath & Ganguly, 2015).

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c25-19(14-24-20(26)17-5-1-2-6-18(17)21(24)27)22-12-15-7-9-23(10-8-15)13-16-4-3-11-28-16/h1-6,11,15H,7-10,12-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOTUJRWTWNLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-dioxoisoindolin-2-yl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide

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